![molecular formula C16H20ClN3OS B4435799 6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4435799.png)
6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole
Overview
Description
Synthesis Analysis
Benzimidazole derivatives are synthesized through various methods, involving cyclization reactions of o-phenylenediamine with carboxylic acids or their derivatives. A notable example includes the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, demonstrating the versatility of substituents affecting the benzimidazole core structure. These syntheses are characterized by the use of FT-IR, FT-Raman, NMR, and fluorescence spectroscopy for characterization, highlighting the adaptability of the synthetic routes based on the desired substituents and functional groups (Gürbüz et al., 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. Studies using X-ray crystallography and spectroscopic methods like NMR and IR provide insights into their geometric configurations, electronic structures, and intermolecular interactions. For instance, the analysis of benzimidazo[1,2-a]quinolines substituted with piperidine reveals planar molecular structures, facilitating π–π aromatic interactions and potential as DNA-specific fluorescent probes (Perin et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including halogenation, alkylation, and nucleophilic substitution, enabling the introduction of diverse functional groups. Their chemical properties, such as reactivity towards acids and bases, electrophilic and nucleophilic sites, and redox behavior, are influenced by the nature and position of substituents on the benzimidazole ring. The synthesis and reactivity of these compounds often involve the formation of stable salts with mineral acids, highlighting their versatile chemical behavior (Dianov et al., 1998).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications . They have shown promising applications in biological and clinical studies . .
Mode of Action
Benzimidazole derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways, leading to downstream effects . .
Pharmacokinetics
Benzimidazole derivatives have been known to exhibit good bioavailability and stability . .
Result of Action
Benzimidazole derivatives have been known to exhibit various biological activities . .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of benzimidazole derivatives .
Future Directions
properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-10-5-11(2)8-20(7-10)15(21)9-22-16-18-13-4-3-12(17)6-14(13)19-16/h3-4,6,10-11H,5,7-9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPCHSSLHAJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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